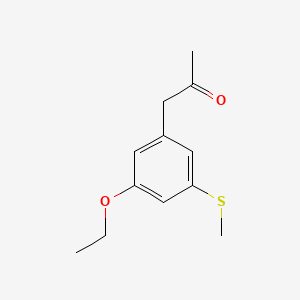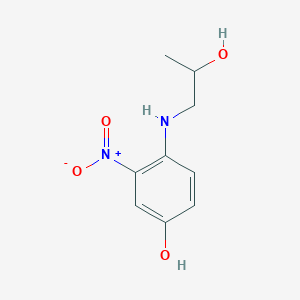
3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol is a chemical compound that belongs to the class of nitroanilines. Nitroanilines are known for their diverse applications in various fields, including pharmaceuticals, dyes, and agrochemicals. This compound is characterized by the presence of a nitro group (-NO2), a hydroxypropyl group (-CH2CH(OH)CH3), and an aminophenol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol typically involves the nitration of N-(2-Hydroxypropyl)-4-Aminophenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, alkyl halides.
Major Products Formed
Oxidation: 3-Amino-N-(2-Hydroxypropyl)-4-Aminophenol.
Reduction: 3-Nitroso-N-(2-Hydroxypropyl)-4-Aminophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxypropyl group enhances the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dinitro-N-methylaniline
- 2-Amino-4-nitro-N-methylaniline
- 4-Fluoro-3-nitroaniline
Uniqueness
3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol is unique due to the presence of the hydroxypropyl group, which imparts distinct physicochemical properties compared to other nitroanilines. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
92982-24-6 |
|---|---|
Molekularformel |
C9H12N2O4 |
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
4-(2-hydroxypropylamino)-3-nitrophenol |
InChI |
InChI=1S/C9H12N2O4/c1-6(12)5-10-8-3-2-7(13)4-9(8)11(14)15/h2-4,6,10,12-13H,5H2,1H3 |
InChI-Schlüssel |
AVALIEPHWXVQNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC1=C(C=C(C=C1)O)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



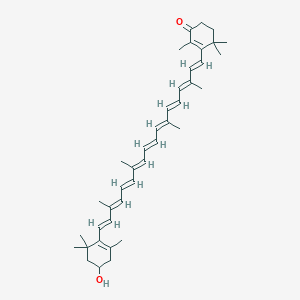


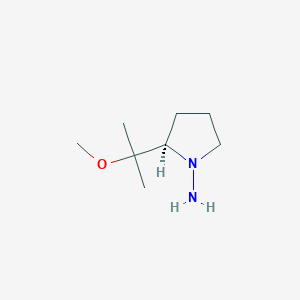



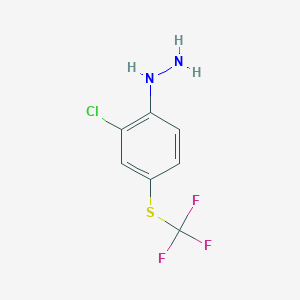
![(4S)-2-methyl-4-[[2-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14066118.png)
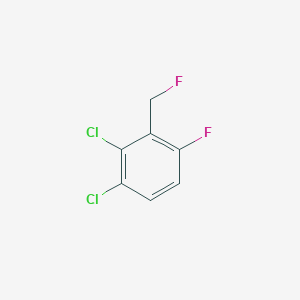
![(2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate](/img/structure/B14066130.png)

